molecular formula C12H12N2O B10845337 6-Methoxy-4,9-dihydro-3H-beta-carboline

6-Methoxy-4,9-dihydro-3H-beta-carboline

Cat. No.: B10845337
M. Wt: 200.24 g/mol
InChI Key: BJODVFITWMPYMU-UHFFFAOYSA-N
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Description

6-Methoxy-4,9-dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family It is characterized by a methoxy group at the 6th position and a partially saturated carboline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4,9-dihydro-3H-beta-carboline typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxytryptamine with formaldehyde and formic acid, leading to the formation of the desired beta-carboline structure. Another approach involves the cycloaddition of this compound with o-quinone methides derived from Mannich bases .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Methoxy-4,9-dihydro-3H-beta-carboline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other biomolecules, modulating their activity. For instance, it has been shown to interact with alpha-2 adrenergic receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

    Harmaline: Another beta-carboline alkaloid with similar structural features but different functional groups.

    Harmine: A beta-carboline with a methoxy group at a different position.

    Norharmane: A beta-carboline lacking the methoxy group.

Uniqueness: 6-Methoxy-4,9-dihydro-3H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other beta-carbolines .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H12N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3

InChI Key

BJODVFITWMPYMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN=C3

Origin of Product

United States

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